

Lenvatinib: Application Notes on Solubility and Stability in DMSO

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Compound of Interest

Compound Name: *Denfivontinib*

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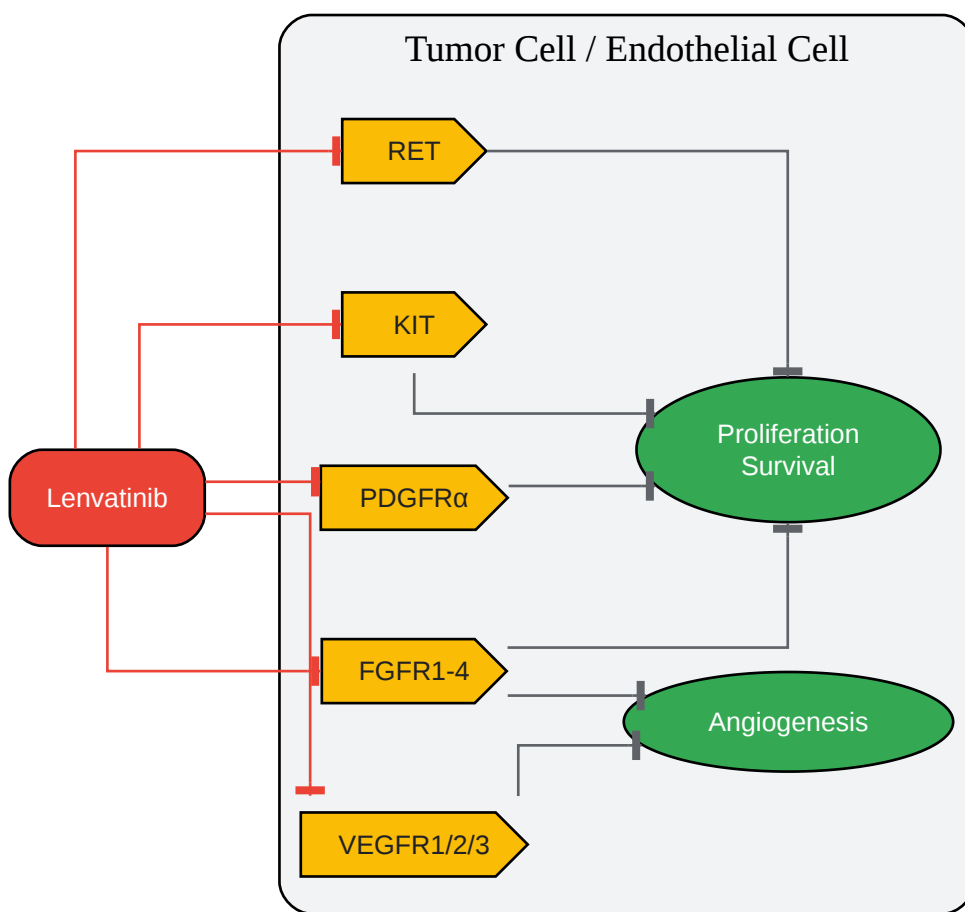
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFR α), as well as the KIT and RET proto-oncogenes. Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a critical component in the treatment of various cancers. Accurate preparation and storage of Lenvatinib solutions are paramount for reliable in vitro and in vivo experimental results. This document provides detailed application notes on the solubility and stability of Lenvatinib in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for research purposes.

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key kinases targeted by Lenvatinib.



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Figure 1: Lenvatinib's inhibitory action on multiple receptor tyrosine kinases.

Lenvatinib Solubility in DMSO

Lenvatinib exhibits good solubility in DMSO. However, the reported solubility values can vary depending on the experimental conditions, such as temperature and the purity of the DMSO. It is crucial to use anhydrous (dry) DMSO to achieve maximal solubility, as moisture can affect the dissolution of the compound.

Table 1: Reported Solubility of Lenvatinib in DMSO

Source	Reported Solubility (mg/mL)	Molar Equivalent (mM)	Notes
Selleck Chemicals	9 mg/mL	17.2 mM	
Selleck Chemicals	30 mg/mL	57.36 mM	Use fresh DMSO.
Selleck Chemicals	39 mg/mL	74.57 mM	Use fresh DMSO.
Selleck Chemicals	50 mg/mL	117.13 mM	Warmed to 50°C.
Cayman Chemical	~1 mg/mL	~2.34 mM	Purge with an inert gas.

Molecular Weight of Lenvatinib: 426.85 g/mol

Lenvatinib Stability in DMSO

While Lenvatinib is stable as a crystalline solid for at least four years when stored at -20°C, its stability in a DMSO stock solution is a critical factor for experimental consistency.^[1] Generally, DMSO stock solutions of small molecules are susceptible to degradation over time, especially when stored at room temperature or exposed to moisture. A study on Lenvatinib mesylate showed that it can form a DMSO solvate which can transform into a different polymorphic form in the presence of water.^{[2][3][4]}

For optimal stability of Lenvatinib stock solutions in DMSO:

- **Storage Temperature:** Store at -20°C or -80°C for long-term storage.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- **Moisture Protection:** Use anhydrous DMSO and keep containers tightly sealed to prevent moisture absorption.

Aqueous solutions of Lenvatinib prepared from a DMSO stock are not recommended for storage for more than one day.^[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of Lenvatinib in DMSO. These should be adapted based on specific laboratory equipment and requirements.

Protocol for Determining Lenvatinib Solubility in DMSO

This protocol outlines a method for determining the kinetic solubility of Lenvatinib in DMSO using a shake-flask method followed by analysis.

Materials:

- Lenvatinib powder
- Anhydrous DMSO
- Vortex mixer
- Orbital shaker at a controlled temperature
- Microcentrifuge
- HPLC system with a UV detector
- Analytical balance
- Calibrated pipettes

Procedure:

- Preparation of Supersaturated Solution:
 - Weigh out an excess amount of Lenvatinib (e.g., 20 mg) into a clean, dry glass vial.
 - Add a defined volume of anhydrous DMSO (e.g., 1 mL).
 - Tightly cap the vial and vortex vigorously for 2 minutes.
- Equilibration:

- Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).
- Allow the solution to equilibrate for 24 hours to ensure saturation.
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved Lenvatinib.
- Sample Preparation for Analysis:
 - Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
 - Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
- HPLC Analysis:
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of Lenvatinib.
 - Create a standard curve using known concentrations of Lenvatinib to accurately quantify the amount in the saturated solution.
- Calculation:
 - Calculate the concentration of Lenvatinib in the original supernatant based on the dilution factor and the HPLC results. This concentration represents the solubility in mg/mL or mM.

Protocol for Assessing Lenvatinib Stability in DMSO

This protocol describes a method to evaluate the stability of a Lenvatinib DMSO stock solution over time at different storage temperatures using HPLC.

Materials:

- Lenvatinib DMSO stock solution (e.g., 20 mM)

- HPLC system with a UV detector
- Temperature-controlled storage units (e.g., 4°C, room temperature, -20°C)
- Calibrated pipettes

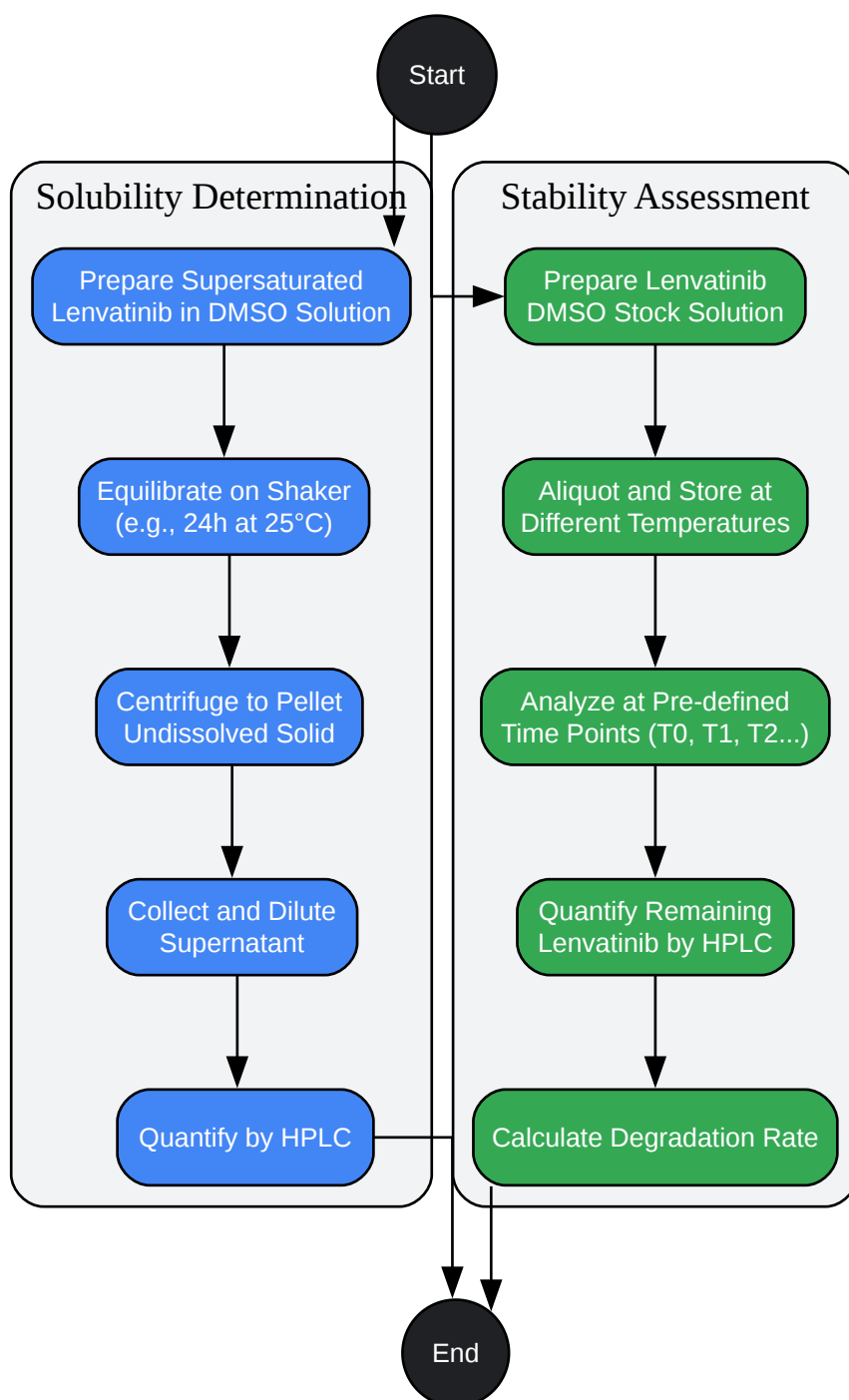
Procedure:

- Preparation of Stock Solution:
 - Prepare a stock solution of Lenvatinib in anhydrous DMSO at a known concentration (e.g., 20 mM).
- Aliquoting and Storage:
 - Aliquot the stock solution into multiple small, tightly sealed vials.
 - Store the aliquots at different temperatures: -20°C, 4°C, and room temperature (20-25°C).
- Time Points for Analysis:
 - Establish a series of time points for analysis (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.).
- HPLC Analysis:
 - At each time point, retrieve one aliquot from each storage temperature.
 - Allow the frozen samples to thaw completely at room temperature.
 - Prepare a suitable dilution of each sample for HPLC analysis.
 - Analyze the samples using a stability-indicating HPLC method that can separate Lenvatinib from its potential degradation products.
- Data Analysis:
 - Quantify the peak area of the parent Lenvatinib compound at each time point.

- Calculate the percentage of Lenvatinib remaining relative to the Day 0 sample.
- Plot the percentage of remaining Lenvatinib against time for each storage condition to determine the degradation rate.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the solubility and stability of Lenvatinib in DMSO.



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Figure 2: Workflow for Lenvatinib solubility and stability assessment.

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